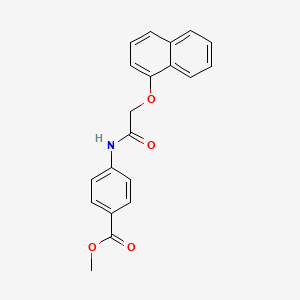

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(naphthalen-1-yloxy)acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale manufacturing. This includes controlling temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Preliminary studies suggest that methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate may exhibit antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial membranes or intracellular targets, potentially leading to the disruption of microbial growth.

- Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. Its unique structure may enhance its ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

- Enzyme Inhibition : Interaction studies indicate that this compound might inhibit specific enzymes or receptors, influencing pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and binding assays are essential for understanding these interactions further.

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Evaluation : A study assessed the compound's effectiveness against a range of bacterial strains, demonstrating significant inhibitory effects compared to control groups.

- Cancer Cell Line Studies : Research involving various human cancer cell lines indicated that the compound could induce apoptosis, providing insights into its mechanism as a potential anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate .

- Methyl 4-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate .

Uniqueness

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate stands out due to its unique naphthalen-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .

Biological Activity

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate is a synthetic organic compound characterized by its complex structure, which includes a naphthalene moiety, an acetamido group, and a benzoate structure. This unique combination of functional groups suggests potential biological activities that warrant detailed exploration.

- Molecular Formula : C_{18}H_{19}NO_3

- Molecular Weight : 335.35 g/mol

- CAS Number : Not specifically listed, but can be found under various chemical databases including PubChem (CID 687325) .

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with acetamido and benzoate components. Various synthetic routes have been proposed, focusing on optimizing yield and purity while maintaining the integrity of the functional groups involved .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant activity against Gram-positive bacteria. For instance, compounds structurally similar to this compound have demonstrated minimum inhibitory concentrations (MICs) in the range of 50-100 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. In vitro assays have indicated that derivatives with similar structural features can induce apoptosis in cancer cell lines. For example, compounds with naphthalene and benzoate functionalities have been linked to enhanced cytotoxicity in tumor models, suggesting that this compound may also possess similar effects .

The biological activity of this compound is hypothesized to involve interaction with specific biological targets, potentially influencing enzyme activity or receptor binding. Molecular docking studies are recommended to elucidate the binding affinities and specific interactions with target proteins .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other compounds that exhibit notable biological activities. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(2-(naphthalen-2-yloxy)acetamido)benzoate | C_{18}H_{19}NO_3 | Similar structure but different naphthalene substitution |

| Naphthalene-1-acetamide | C_{12}H_{11}NO | Lacks the benzoate ester functionality |

| Naphthalene-2-carboxylic acid | C_{12}H_{10}O_2 | Contains carboxylic acid instead of ester |

The unique combination of naphthalene and benzoate functionalities in this compound may enhance its biological activity compared to simpler analogs.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds. For instance, a study highlighted the antibacterial efficacy of naphthalene derivatives against multi-drug resistant strains, emphasizing their role as potential lead compounds for drug development . Another study focused on the anticancer properties of structurally related compounds, demonstrating their ability to inhibit cell proliferation in various cancer cell lines .

Properties

Molecular Formula |

C20H17NO4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

methyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |

InChI |

InChI=1S/C20H17NO4/c1-24-20(23)15-9-11-16(12-10-15)21-19(22)13-25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,22) |

InChI Key |

XPOQWSZENIVAIY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.